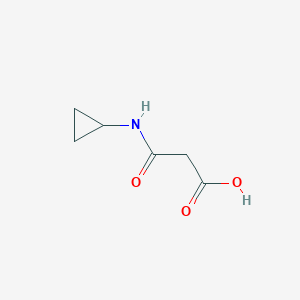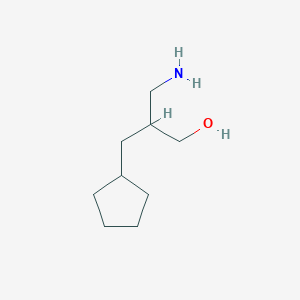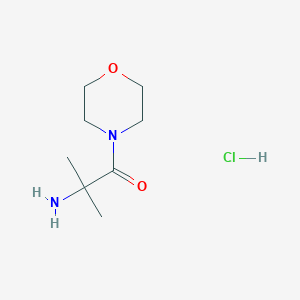
2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
-
Scientific Field : Chemical Synthesis
- Application Summary : This compound is used in the synthesis of other chemicals .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed. Unfortunately, the exact procedures aren’t specified in the source .
- Results or Outcomes : The outcome of using this compound in chemical synthesis would be the production of the target chemical. The efficiency and yield would depend on the specific synthesis .
-
Scientific Field : Pharmacology
- Application Summary : Derivatives of 2-amino-4H-pyran-3-carbonitrile, which is structurally similar to your compound, have been found to have a wide range of biological activities .
- Methods of Application : These compounds are typically synthesized and then tested in various biological assays to determine their activity .
- Results or Outcomes : The results would depend on the specific biological activity being tested. The source mentions that these compounds have a wide range of activities, but does not provide specific data .
-
Scientific Field : DNA Research
- Application Summary : A structurally similar compound, O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, has been used in DNA research .
- Methods of Application : This compound has been used in conjunction with alkaline gel electrophoresis to improve the process of detecting single strand breaks (SSBs) in DNA .
- Results or Outcomes : The use of this compound could potentially enhance the detection of SSBs in DNA, although specific results or quantitative data are not provided in the source .
-
Scientific Field : Chemical Synthesis
- Application Summary : 4-Aminotetrahydropyran, which is structurally similar to your compound, is used in chemical synthesis .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed. Unfortunately, the exact procedures aren’t specified in the source .
- Results or Outcomes : The outcome of using this compound in chemical synthesis would be the production of the target chemical. The efficiency and yield would depend on the specific synthesis .
-
Scientific Field : DNA Research
- Application Summary : A structurally similar compound, O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, has been used in DNA research .
- Methods of Application : This compound has been used in conjunction with alkaline gel electrophoresis to improve the process of detecting single strand breaks (SSBs) in DNA .
- Results or Outcomes : The use of this compound could potentially enhance the detection of SSBs in DNA, although specific results or quantitative data are not provided in the source .
-
Scientific Field : Chemical Synthesis
- Application Summary : 4-Aminotetrahydropyran, which is structurally similar to your compound, is used in chemical synthesis .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed. Unfortunately, the exact procedures aren’t specified in the source .
- Results or Outcomes : The outcome of using this compound in chemical synthesis would be the production of the target chemical. The efficiency and yield would depend on the specific synthesis .
Eigenschaften
IUPAC Name |
2-amino-3-(oxan-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHHRIISICNOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734386 | |
| Record name | 3-Oxan-4-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid | |
CAS RN |
773828-10-7 | |
| Record name | 3-Oxan-4-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








methylamine](/img/structure/B1527494.png)




![6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1527503.png)


